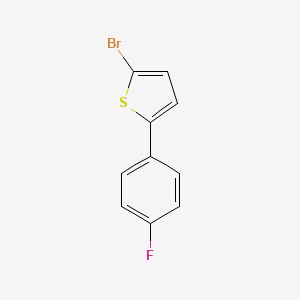

2-Bromo-5-(4-fluorophenyl)thiophene

CAS No.: 1073313-97-9

Cat. No.: VC3269794

Molecular Formula: C10H6BrFS

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1073313-97-9 |

|---|---|

| Molecular Formula | C10H6BrFS |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | 2-bromo-5-(4-fluorophenyl)thiophene |

| Standard InChI | InChI=1S/C10H6BrFS/c11-10-6-5-9(13-10)7-1-3-8(12)4-2-7/h1-6H |

| Standard InChI Key | SVSGIDPCBJSBSB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC=C(S2)Br)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(S2)Br)F |

Introduction

Chemical Structure and Properties

Molecular Identification

2-Bromo-5-(4-fluorophenyl)thiophene is precisely identified through several key parameters that define its molecular characteristics. The compound is registered with CAS No. 1073313-97-9, has a molecular formula of C10H6BrFS, and possesses a molecular weight of 257.12 g/mol. These identifiers are essential for researchers seeking to work with this specific compound, ensuring they are using the correct molecule in their investigations or synthetic pathways.

The structure consists of a central five-membered thiophene ring containing sulfur, with a bromine atom attached at the 2-position and a 4-fluorophenyl group bonded at the 5-position. This particular arrangement of functional groups contributes significantly to the compound's chemical behavior and reactivity patterns. The presence of both bromine and fluorine, which are electronegative halogens, creates an electron-deficient system that influences the molecule's electronic distribution and subsequent chemical properties.

Physical Characteristics

While comprehensive physical data is limited in the available literature, 2-Bromo-5-(4-fluorophenyl)thiophene typically exists as a solid at standard temperature and pressure. Similar thiophene derivatives generally exhibit moderate melting points and limited water solubility, with better dissolution profiles in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylsulfoxide.

The presence of the 4-fluorophenyl group likely contributes to specific crystal packing arrangements that influence the compound's physical properties, including its thermal stability and solubility characteristics. These properties are important considerations for researchers working with this compound in laboratory settings, particularly when planning purification strategies or formulation approaches.

Synthesis Methodologies

Synthetic Routes

The synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene typically employs coupling reactions, with the Suzuki-Miyaura cross-coupling reaction being particularly prominent. This palladium-catalyzed reaction is widely recognized for its efficiency in forming carbon-carbon bonds between aryl halides and organoboron compounds, making it ideal for connecting the thiophene and fluorophenyl components of the target molecule.

| Parameter | Typical Range | Impact on Synthesis |

|---|---|---|

| Temperature | 50-80°C | Affects reaction rate and selectivity |

| Catalyst Loading | 0.5-10 mol% | Influences efficiency and cost |

| Molar Ratios | Boronic acid:halide (1:1-1.5) | Determines conversion and yield |

| Solvent System | Organic/aqueous biphasic | Affects solubility and reaction interface |

| Base | Inorganic bases (K2CO3, Cs2CO3) | Activates boronic acid for transmetalation |

| Reaction Time | 2-24 hours | Balances conversion vs. side reactions |

The specific conditions must be tailored to maximize the yield of 2-Bromo-5-(4-fluorophenyl)thiophene while minimizing the formation of byproducts such as debrominated or diarylated species. The careful selection of catalyst system, base, and reaction temperature is particularly important for controlling the selectivity of the coupling reaction.

Chemical Reactivity and Transformations

Coupling Reactions

Applications in Synthesis and Medicinal Chemistry

Role as a Synthetic Intermediate

2-Bromo-5-(4-fluorophenyl)thiophene serves as a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research and development. Its well-defined substitution pattern and reactive bromine functionality make it an excellent building block for constructing elaborate molecular structures with specific spatial arrangements of functional groups.

A notable application of this compound is in the preparation of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, which is an intermediate in the synthesis pathway of canagliflozin, an important medication used in the treatment of type 2 diabetes. This application underscores the compound's significance in medicinal chemistry and pharmaceutical manufacturing processes.

Structure-Activity Relationships

The structure-activity relationships of 2-Bromo-5-(4-fluorophenyl)thiophene and related compounds provide valuable insights for medicinal chemistry applications. The specific arrangement of the bromine and 4-fluorophenyl substituents on the thiophene core creates a unique electronic and spatial configuration that can influence interactions with biological targets.

In drug discovery efforts, understanding how structural modifications affect biological activity is crucial. The ability to further functionalize the 2-position through coupling reactions offers opportunities to create libraries of derivatives for structure-activity relationship studies, potentially leading to the identification of compounds with enhanced pharmacological properties.

| Aspect | Recommendation |

|---|---|

| Personal Protection | Use appropriate gloves, eye protection, and laboratory coat |

| Ventilation | Handle in a well-ventilated area or preferably in a chemical fume hood |

| Storage | Store in tightly closed containers in a cool, dry place away from incompatible materials |

| Spill Response | Use absorbent material for containment; avoid dust formation; dispose as hazardous waste |

| First Aid | In case of skin contact, wash immediately with soap and water; seek medical attention if irritation persists |

| Disposal | Dispose as hazardous waste according to local regulations; do not release to environment |

These recommendations are based on general principles for handling brominated aromatic compounds and should be supplemented with specific information from official safety data sheets when available.

Current Research and Future Directions

Recent Developments

Current research involving 2-Bromo-5-(4-fluorophenyl)thiophene primarily focuses on its utility as a synthetic intermediate in the preparation of pharmaceutically relevant compounds. Its role in the synthesis pathway of canagliflozin highlights its importance in the development of novel treatments for metabolic disorders.

The ongoing interest in thiophene-based compounds for various applications ensures that synthetic methodologies involving intermediates like 2-Bromo-5-(4-fluorophenyl)thiophene continue to be refined and optimized. Advances in catalytic methods, particularly in the field of cross-coupling reactions, directly impact the accessibility and utility of this compound in synthetic chemistry.

Future Prospects

Several promising directions for future research involving 2-Bromo-5-(4-fluorophenyl)thiophene can be identified:

-

Development of more efficient and environmentally friendly synthetic routes, potentially employing flow chemistry or green chemistry principles

-

Exploration of its potential as a building block for new pharmaceutical compounds beyond diabetes treatment

-

Investigation of structure-activity relationships of derivatives to identify compounds with enhanced biological activities

-

Application in materials science, particularly in the development of conjugated systems for electronic or optical materials

The versatility of this compound as a synthetic intermediate, combined with the growing interest in heterocyclic compounds for various applications, suggests that 2-Bromo-5-(4-fluorophenyl)thiophene will continue to be relevant in both academic and industrial research settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume